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Compound of Interest

Compound Name: 2,2-Dichloro-1-phenylethanol

CAS No.: 2612-36-4

Cat. No.: B3350198 Get Quote

Executive Summary
This application note details the protocol for the reduction of dichloroacetyl chloride to 2,2-

dichloroethanol using Lithium Aluminum Hydride (LiAlH

or LAH). While LAH is a ubiquitous reducing agent, its application to

-halo acid chlorides presents specific chemoselectivity challenges. The proximity of the
electron-withdrawing chlorine atoms activates the carbonyl for reduction but also renders the C-
Cl bond susceptible to hydrogenolysis (reductive dechlorination), potentially yielding
monochloroethanol or ethanol as impurities.

This protocol utilizes a controlled normal addition strategy under cryogenic-to-ambient

conditions to maximize yield while suppressing hydrodehalogenation. It incorporates a modified

Fieser workup to mitigate the formation of intractable aluminum emulsions common with

halogenated substrates.

Mechanistic Insight & Chemoselectivity
The reduction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition.

The critical challenge is the competition between the desired carbonyl reduction and the

undesired

(or radical) attack on the C-Cl bond.
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Reaction Pathway
Step 1 (Acyl Substitution): The aluminohydride anion attacks the carbonyl carbon. The

inductive effect of the two

-chlorines makes this carbon highly electrophilic, facilitating rapid attack even at low
temperatures. Chloride is ejected, forming dichloroacetaldehyde.

Step 2 (Carbonyl Addition): The intermediate aldehyde is immediately reduced by excess

LAH to the lithium alkoxide.

Side Reaction (Dehalogenation): If temperature is uncontrolled, the hydride may attack the

-carbon, displacing a chloride ion. This is thermodynamically favorable but kinetically slower
than carbonyl attack at low temperatures.

Mechanism Diagram
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Figure 1: Reaction mechanism highlighting the critical path to the alcohol and the thermal risk

of dehalogenation.

Safety Matrix (Critical)
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Hazard Class Specific Risk Mitigation Strategy

Pyrophoric
LAH ignites on contact with

moist air or water.

Use Schlenk technique; handle

solid LAH under

Argon/Nitrogen flow.

Exotherm
Reaction with acid chloride is

violently exothermic.

Strict 0°C control during

addition. Dilute acid chloride in

solvent before addition.

Gas Evolution

Quenching releases massive

volumes of

.

Quench dropwise at 0°C.

Ensure efficient reflux

condensation and venting.

Toxicity
Dichloroacetyl chloride is a

lachrymator and corrosive.[1]

Work in a high-efficiency fume

hood. Double-glove

(Nitrile/Laminate).

Materials & Equipment
Reagents

Substrate: Dichloroacetyl chloride (Assay >98%).

Reductant: Lithium Aluminum Hydride (LAH), powder (95%).

Solvent: Diethyl Ether (

) or Tetrahydrofuran (THF), anhydrous (dried over Na/benzophenone or molecular sieves).
Note:

is preferred for ease of workup.

Quench: Distilled water, 15% w/v NaOH solution.

Equipment
3-Neck Round Bottom Flask (1L or 2L depending on scale).

Mechanical Stirrer (Teflon blade) – Magnetic stirring is insufficient for the LAH slurry.
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Pressure-equalizing addition funnel.

Reflux condenser with inert gas inlet (Nitrogen/Argon).

Ice/Salt bath (-10°C to 0°C).

Experimental Protocol
Scale: 0.60 mol Substrate (approx. 88.6 g) Stoichiometry: 0.60 mol Substrate : 0.36 mol LAH

(1.0 : 0.6 molar ratio).[2][3] Note: Theoretical requirement is 0.5 eq of LAH, but 0.6 eq (20%

excess) ensures completion.

Phase 1: Preparation & Slurry
Drying: Flame-dry the glassware under vacuum and backfill with Nitrogen (x3).

Solvent Charge: Charge the 3-neck flask with 300 mL of anhydrous

.

LAH Addition: Carefully add 13.6 g (0.36 mol) of LAH powder to the flask via a powder funnel

against a counter-flow of Nitrogen.

Observation: A grey suspension forms.

Cooling: Cool the suspension to 0°C using an ice bath. Stir for 15 minutes.

Phase 2: Controlled Addition (The Critical Step)
Substrate Solution: Dissolve 88.6 g (0.60 mol) of dichloroacetyl chloride in 75 mL of

anhydrous

in the addition funnel.

Addition: Add the acid chloride solution dropwise to the stirred LAH suspension.

Rate: 1 drop per second. The solvent should reflux gently due to the exotherm, but should

not boil violently.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 9 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV4P0271
https://www.lookchem.com/Chempedia/Chemical-Technology/Organic-Chemical-Technology/18026.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3350198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Time: Addition should take approximately 1.5 to 2 hours.

Color Change: Mixture may turn from grey to white/off-white.

Post-Reaction: Once addition is complete, remove the ice bath. Allow the mixture to stir at

room temperature for 30 minutes.

Optional: If TLC indicates unreacted starting material, reflux gently for 30 minutes (use a

water bath, not open flame).

Phase 3: Fieser Workup & Isolation
Standard acid quenching often traps product in aluminum gels. The Fieser method creates a

granular precipitate.

Cooling: Return the flask to the ice bath (0°C).

Quench Sequence (Strict Order):

Add 13.6 mL Water (slowly, dropwise). Caution: Vigorous

evolution.

Add 13.6 mL 15% NaOH solution.

Add 41.0 mL Water.

Granulation: Remove cooling bath and stir vigorously for 30 minutes. The grey/white slime

should convert into a coarse, white sand-like solid.

Filtration: Filter the mixture through a sintered glass funnel (or Celite pad). Wash the filter

cake with 2 x 50 mL

.

Purification:

Dry the combined ether filtrate over anhydrous
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.

Concentrate via Rotary Evaporator (Bath temp < 40°C, mild vacuum).

Distillation: Distill the residue under reduced pressure.

Target Fraction: bp 37–39°C at 6 mmHg (or ~146°C at atm pressure).

Workflow Diagram

Setup: Flame-dry 3-Neck Flask
Inert Atmosphere (N2)

Slurry: 300mL Et2O + 13.6g LAH
Cool to 0°C

Addition: 88.6g RCOCl in 75mL Et2O
Dropwise (1.5 - 2 hrs)

Maintain 0°C

Reaction: Stir 30 min @ RT
(Optional: Gentle Reflux)

Fieser Quench (0°C):
1. 13.6 mL H2O

2. 13.6 mL 15% NaOH
3. 41 mL H2O

Cool First

Isolation:
Filter Solids -> Dry MgSO4 -> Distill
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Figure 2: Experimental workflow for the reduction of dichloroacetyl chloride.

Results & Troubleshooting
Expected Yields

Metric Specification

Yield 60 – 70%

Physical State Colorless liquid

Refractive Index (

)
1.4620 – 1.4630

Density (

)
~1.40 g/mL

Troubleshooting Guide
Issue Probable Cause Corrective Action

Low Yield (<40%)
Product trapped in Aluminum

salts.

Increase stirring time during

Fieser quench (up to 1 hr).

Wash filter cake thoroughly.

Dechlorinated Impurities Reaction temperature too high.

Ensure strict 0°C maintenance

during addition.[4][5] Do not

reflux unless necessary.[5]

Runaway Exotherm Addition rate too fast.

Stop addition immediately.

Cool flask. Resume only when

stable.

Fire upon Quench
Incomplete consumption of

LAH.

Dilute reaction mixture with

more Ether before quenching.

Add water extremely slowly.
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Organic Syntheses Procedure: Nystrom, R. F., & Brown, W. G. (1948). Reduction of Organic

Compounds by Lithium Aluminum Hydride. Journal of the American Chemical Society. (Basis

for standard LAH protocols).[4] Verified Source: [Organic Syntheses, Coll.[6] Vol. 3, p. 271

(1955)]([Link]) (Note: This link directs to the specific preparation of 2,2-dichloroethanol).

Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p.
581.

Safety Guidance: Chandra, T., & Zebrowski, J. P. (2024).[1][4] A Safety Guidance Document

for Lithium Aluminum Hydride (LAH) Reduction. ACS Chemical Health & Safety.[4] Source:[4]

Mechanistic Selectivity: Eliel, E. L. (1949). Reduction of Optically Active Halides with Lithium
Aluminum Hydride. Journal of the American Chemical Society. Context: Discusses the
mechanism of halogen displacement by hydride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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